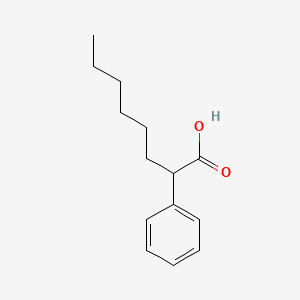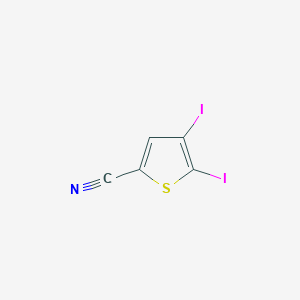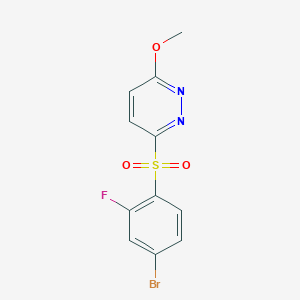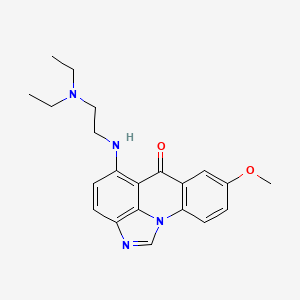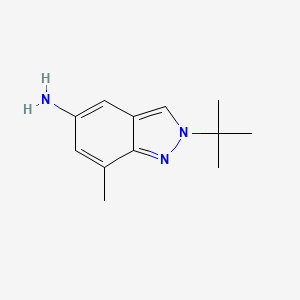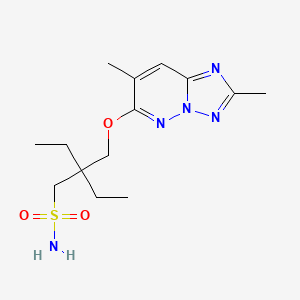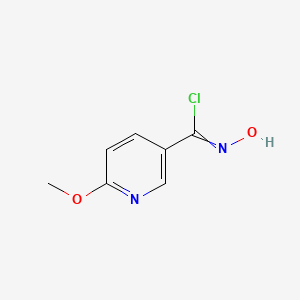
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride is a chemical compound with a unique structure that includes a pyridine ring substituted with hydroxy, methoxy, and carboximidoyl chloride groups. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride typically involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with hydroxylamine and subsequent chlorination. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloride group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
科学的研究の応用
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the carboximidoyl chloride group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-Hydroxy-3-pyridinecarboximidoyl chloride: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxy-3-pyridinecarboximidoyl chloride: Lacks the hydroxy group, which can influence its chemical behavior.
N-Hydroxy-6-methoxy-2-pyridinecarboximidoyl chloride: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both hydroxy and methoxy groups, along with the carboximidoyl chloride moiety, allows for diverse chemical transformations and interactions.
特性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC名 |
N-hydroxy-6-methoxypyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-6-3-2-5(4-9-6)7(8)10-11/h2-4,11H,1H3 |
InChIキー |
VTWDULKIWHXWNB-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)C(=NO)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

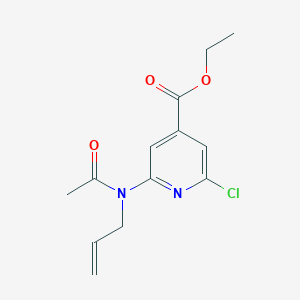
![2-Fluoro-4-[(2-bromoethyl)oxy]benzonitrile](/img/structure/B8443956.png)
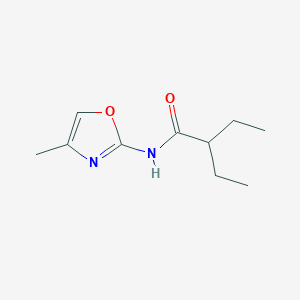
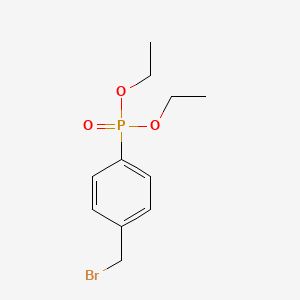
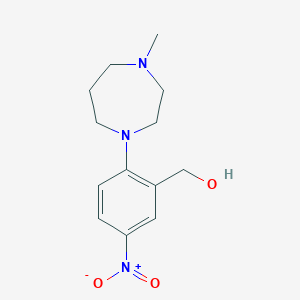
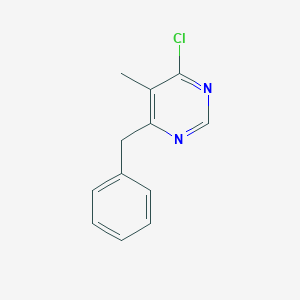
![6-chloro-4,4-dimethyl-[4H]-1,3-benzodioxin-2-carboxylic acid](/img/structure/B8444014.png)
![Ethyl 5-ethyl-6-oxo-6,7-dihydro-furo[2,3-f]indole-7-carboxylate](/img/structure/B8444019.png)
